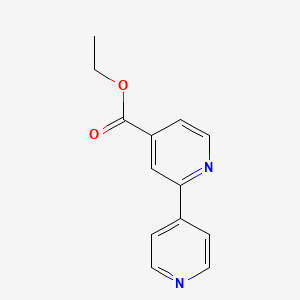![molecular formula C13H15BrN2O2 B1440470 2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide CAS No. 1138445-76-7](/img/structure/B1440470.png)
2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide
Overview
Description
“2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide” is a chemical compound used in scientific research. It has a molecular weight of 311.17 and a molecular formula of C13H15BrN2O2 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide” is defined by its molecular formula, C13H15BrN2O2 . This indicates that it contains 13 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide” are characterized by its molecular weight (311.17) and molecular formula (C13H15BrN2O2) . Unfortunately, specific properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Anxiolytic and Alcohol Intake Reduction
2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide has demonstrated potential in reducing alcohol intake in animal models. The compound was evaluated for its efficacy in decreasing alcohol consumption in alcohol-preferring rats. It was observed to cause a selective, dose-dependent reduction in alcohol intake without significantly affecting food or water intake. This suggests a favorable profile for the compound in managing alcohol-related behaviors, possibly without the side effects commonly associated with current therapeutic interventions (Rezvani et al., 2007).
Anticonvulsant Properties
Research into the anticonvulsant properties of similar N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has shown promising results in animal models of epilepsy. These compounds have been designed as analogs of active pyrrolidine-2,5-diones, and their modifications have demonstrated significant activity in maximal electroshock (MES) seizure tests, especially for certain anilide derivatives (Kamiński et al., 2015).
Anti-inflammatory Activity
N-(2-hydroxy phenyl) acetamide, a compound structurally related to 2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide, has shown anti-arthritic and anti-inflammatory activity in animal models. The compound significantly reduced pro-inflammatory cytokines and altered oxidative stress markers, suggesting its potential as a therapeutic agent for inflammatory diseases (Jawed et al., 2010).
Antimalarial Activity
Research into pyrroloquinazolinediamine derivatives related to 2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide has shown significant antimalarial activity. These compounds exhibited potent cell growth inhibition against various strains of Plasmodium, the causative agent of malaria, suggesting a potential application in the development of antimalarial therapies (Guan et al., 2005).
Immune Response Modulation in Tumor Treatment
A structurally similar compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, demonstrated the capability to modify the reactivity of certain lymphoid cell populations affected by tumor growth. It enhanced the response of lymphocytes and macrophages to tumor cells, indicating potential application in augmenting the immune response to tumor progression and enhancing the effectiveness of cytotoxic chemotherapy (Wang et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c14-9-12(17)15-11-6-2-1-5-10(11)13(18)16-7-3-4-8-16/h1-2,5-6H,3-4,7-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBOUIDSQYZNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



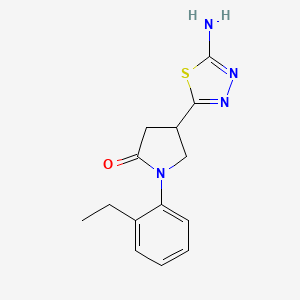
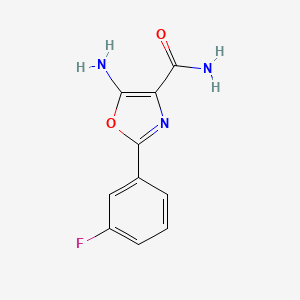
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride](/img/structure/B1440390.png)
![3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1440391.png)
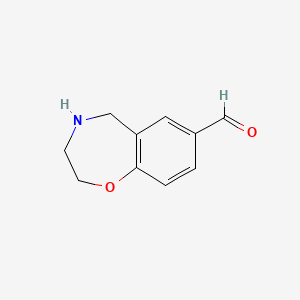
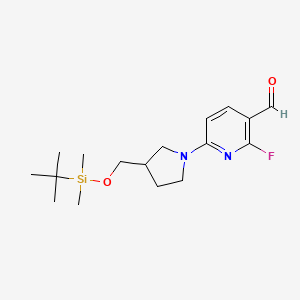
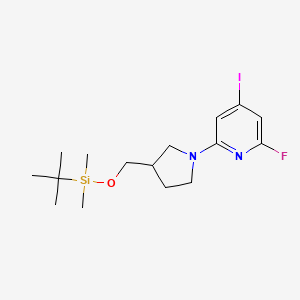
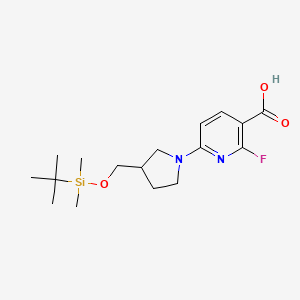
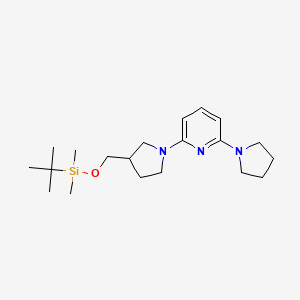
![4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1440403.png)
![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1440406.png)
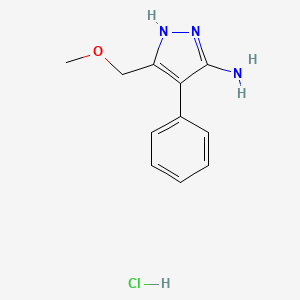
![2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440409.png)
